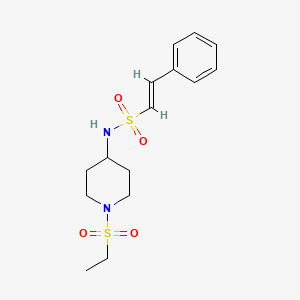

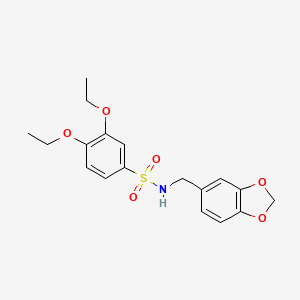

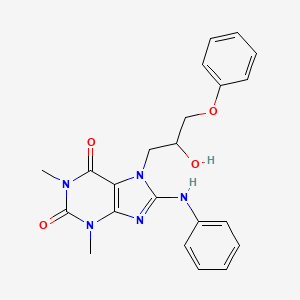

N-(1,3-benzodioxol-5-ylmethyl)-3,4-diethoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The molecule “N-(1,3-benzodioxol-5-ylmethyl)-3,4-diethoxybenzenesulfonamide” appears to contain a benzodioxol functional group, which is a common motif in many bioactive molecules . It also contains a sulfonamide group, which is a functional group that is found in many drugs, including some antibiotics .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the benzodioxol and sulfonamide functional groups. For example, sulfonamides are known to undergo reactions with amines, alcohols, and other nucleophiles.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of the sulfonamide group could increase the compound’s solubility in water .Scientific Research Applications

Antineoplastic Activity

This compound has shown potential in the field of oncology, particularly in the development of new anticancer drugs. Derivatives of this compound have been studied for their ability to inhibit mitochondrial membrane potential, which is crucial for the survival of tumor cells under glucose starvation conditions . This suggests that it could be used to target cancer cells that have adapted to low glucose environments, which is a common characteristic of solid tumors.

Cancer Metabolism

The compound’s derivatives have been identified as small molecules that selectively kill cells exposed to glucose starvation . This selective toxicity towards glucose-starved tumor cells indicates its potential application in targeting the altered metabolic pathways in cancer cells, which is a promising therapeutic strategy in cancer treatment.

Medicinal Chemistry

In medicinal chemistry, the compound serves as a scaffold for the synthesis of various derivatives with potential medicinal properties. Its structure allows for the creation of analogs that can be tested for a range of biological activities, including antitumor effects .

Synthetic Lethality

The compound’s ability to affect mitochondrial function under glucose starvation makes it a candidate for synthetic lethality approaches . This strategy involves targeting the weaknesses in cancer cells that are not present in normal cells, thereby causing the death of cancer cells while sparing healthy ones.

Structure-Activity Relationship (SAR) Studies

SAR studies are essential for understanding the relationship between the chemical structure of a compound and its biological activity. The compound can be used in SAR studies to develop more potent analogs with improved anticancer activity .

Drug Design and Optimization

The compound’s structure is conducive to modifications that can enhance its biological activity. It can be used in drug design and optimization processes to create more effective anticancer agents with specific target profiles .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have been reported to exhibit anticancer activity against various cancer cell lines .

Mode of Action

It is known that similar compounds can cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Biochemical Pathways

Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Result of Action

Similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-3,4-diethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO6S/c1-3-22-15-8-6-14(10-18(15)23-4-2)26(20,21)19-11-13-5-7-16-17(9-13)25-12-24-16/h5-10,19H,3-4,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXEUULGILMERTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzodioxol-5-ylmethyl)-3,4-diethoxybenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,5-dimethylphenyl)-3-hydroxy-3-(3-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2915584.png)

![N-benzyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2915592.png)

![(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-ol](/img/structure/B2915597.png)

![N-(2-(dimethylamino)ethyl)-4-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2915598.png)

![[2-(2-methylpropylcarbamoylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2915600.png)